Home > Products > Screening Compounds P40056 > Palbociclib-SMCC
Palbociclib-SMCC -

Palbociclib-SMCC

Catalog Number: EVT-255977
CAS Number:
Molecular Formula: C36H42N8O5
Molecular Weight: 666.783
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Palbociclib-SMCC is a Palbociclib derivative with a SMCC linker. Palbociclib-SMCC is useful to make Palbociclib drug conjugate (Antibody-drug conjugate, ADC) for targeted drug delivery. Palbociclib is an cyclin-dependent kinase (CDK) inhibitor. Palbociclib was approved in 2015 as a treatment (in combination with letrozole) for patients with estrogen receptor-positive advanced breast cancer.
Overview

Palbociclib-SMCC is a compound that combines the anticancer agent Palbociclib with a linker molecule, SMCC (Succinimidyl 4-(N-maleimidomethyl) cyclohexane-1-carboxylate). This compound is primarily classified as an antineoplastic agent and functions as a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are crucial for cell cycle regulation. Palbociclib has been widely studied for its efficacy in treating hormone receptor-positive breast cancer, particularly in combination with endocrine therapies.

Source and Classification

Palbociclib was developed by Pfizer and is marketed under the brand name Ibrance. It is classified as a small molecule drug and is part of the class of compounds known as CDK inhibitors. The SMCC linker is commonly used in bioconjugation processes to attach drugs to antibodies or other targeting moieties, enhancing the specificity and efficacy of the therapeutic agents.

Synthesis Analysis

Methods

The synthesis of Palbociclib-SMCC involves several steps, starting from the core structure of Palbociclib. The synthesis typically includes:

  1. Formation of Palbociclib: The initial steps involve the reaction of specific precursors to form Palbociclib through methods such as acylation and cyclization.
  2. Linker Attachment: The SMCC linker is then attached to Palbociclib via a reaction that typically involves activating the carboxyl group on SMCC to form an amide bond with an amine group on Palbociclib.

Technical Details

The synthesis may utilize solvents such as dimethylformamide (DMF) or dichloromethane (DCM) under controlled temperature conditions to facilitate the reactions. Purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Molecular Structure Analysis

Structure

The molecular structure of Palbociclib consists of a pyrido[2,3-d]pyrimidin-7-one core with various substituents that confer its biological activity. The addition of the SMCC linker modifies its structure, allowing for improved targeting in therapeutic applications.

Data

  • Molecular Formula: C_23H_29N_5O_2
  • Molecular Weight: Approximately 429.51 g/mol
  • Key Functional Groups: Pyrimidine, piperazine, and maleimide functionalities are present in the compound.
Chemical Reactions Analysis

Reactions

The chemical reactions involved in synthesizing Palbociclib-SMCC include:

  1. Esterification: The reaction between carboxylic acids and alcohols to form esters.
  2. Amide Bond Formation: The coupling of amines with activated carboxylic acids (such as those in SMCC) to form amides.

Technical Details

These reactions often require specific conditions such as:

  • Temperature control (often at room temperature or slightly elevated)
  • Use of coupling agents (e.g., EDCI or DMAP) to facilitate amide bond formation.
  • Purification methods like column chromatography to ensure high purity of the final product.
Mechanism of Action

Palbociclib exerts its anticancer effects by selectively inhibiting CDK4 and CDK6, which play essential roles in cell cycle progression from G1 to S phase. By inhibiting these kinases, Palbociclib prevents cancer cells from proliferating, leading to cell cycle arrest.

Process

  1. Binding: Palbociclib binds to the ATP-binding site of CDK4/6.
  2. Inhibition: This binding inhibits the phosphorylation of retinoblastoma protein (Rb), preventing progression through the cell cycle.
  3. Result: As a consequence, tumor growth is inhibited, especially in hormone receptor-positive breast cancer cells.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Poorly soluble in water; solubility can be enhanced through formulation strategies such as cocrystallization.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • pKa Values: Relevant for understanding solubility and ionization states at physiological pH.
Applications

Palbociclib-SMCC is primarily explored for its potential in targeted cancer therapy. Its applications include:

  • Combination Therapy: Used alongside hormonal therapies for enhanced efficacy against breast cancer.
  • Research Applications: Investigated in preclinical studies for its ability to overcome resistance mechanisms in cancer cells.
  • Drug Development: Serves as a model compound for developing new CDK inhibitors with improved pharmacokinetic profiles.
Molecular Design & Synthesis of Palbociclib-SMCC Conjugates

Rationale for CDK4/6-Targeted Drug Conjugation Strategies

CDK4/6 inhibition represents a validated therapeutic strategy for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2−) breast cancer, where dysregulated cyclin D-CDK4/6 complexes drive uncontrolled proliferation by phosphorylating the retinoblastoma (Rb) protein. This phosphorylation releases E2F transcription factors, enabling G1/S phase transition [2] [10]. Palbociclib, as a selective CDK4/6 inhibitor (IC₅₀: 11 nM for CDK4, 16 nM for CDK6), induces reversible G1 arrest but faces limitations including systemic toxicity and acquired resistance via:

  • RB1 loss: Eliminates the critical target of CDK4/6, enabling cell cycle progression independent of CDK4/6 activity [2]
  • INK4 family overexpression: p16INK4A competes with inhibitors for CDK4/6 binding
  • CDK6 amplification: Alters CDK4/CDK6 stoichiometry, reducing drug sensitivity

Conjugation to targeting moieties (e.g., antibodies) via linkers like SMCC addresses these limitations by:

  • Enhancing tumor-specific drug delivery
  • Bypassing resistance mechanisms through localized high drug concentrations
  • Reducing off-target effects via decreased systemic exposure [1] [5]

Table 1: Key Resistance Mechanisms to CDK4/6 Inhibitors and Conjugation Solutions

Resistance MechanismMolecular ConsequenceConjugation-Based Solution
RB1 loss or mutationDisrupted CDK4/6-RB-E2F pathwayAntibody-mediated tumor targeting
p16INK4A overexpressionCompetitive CDK4/6 inhibitionIncreased local drug concentration
CDK6 amplificationAltered CDK4/6 ratioBypasses need for stoichiometric inhibition
E2F amplificationSustained S-phase entryCo-delivery with complementary agents

Bioconjugation Techniques for SMCC-Linked Therapeutic Constructs

SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a heterobifunctional crosslinker critical for constructing Palbociclib antibody-drug conjugates (ADCs). Its design incorporates:

  • NHS ester: Reacts with primary amines (ε-amino group of lysine residues) on antibodies at pH 7–9 to form stable amide bonds
  • Maleimide group: Undergoes Michael addition with thiol groups (-SH) on cysteine-containing drugs or proteins under mild conditions (pH 6.5–7.5) [1] [5]

The conjugation protocol involves:

  • Antibody functionalization: Incubation of monoclonal antibody (mAb) with SMCC (1.5–3-fold molar excess) in PBS (pH 7.4) for 30–60 min at 4°C, followed by excess linker removal via gel filtration or dialysis
  • Drug coupling: Reaction of SMCC-activated mAb with thiol-functionalized palbociclib derivatives (e.g., cysteine-modified analogs) at 4–25°C for 2–18 hours
  • Purification: Removal of unconjugated drug via tangential flow filtration or affinity chromatography [1] [7]

Table 2: Comparison of Bioconjugation Strategies for Palbociclib Delivery Systems

Conjugation MethodReaction ChemistryAdvantagesLimitations
SMCC-basedNHS-ester + MaleimideControlled stoichiometry, stable amide linkagePotential maleimide hydrolysis in vivo
Click chemistry (CuAAC)Azide-alkyne cycloadditionBioorthogonal, site-specificCopper catalyst toxicity
EDC/NHS couplingCarboxyl-amine condensationNo pre-functionalization neededHeterogeneous conjugation sites
Dityrosine crosslinkingOxidative tyrosine couplingMetal-mediated, no extraneous linkersRequires nickel/oxidizer, residual metals

Structural Optimization of Palbociclib Derivatives for Enhanced Target Affinity

Structural modifications of palbociclib (C₂₄H₂₉N₇O₂; MW 447.54 g/mol) for conjugation must balance CDK4/6 binding affinity with linker compatibility. Key optimization strategies include:

  • Attachment point selection: Modifications at the piperazine nitrogen minimize disruption to the acetyl-binding motif essential for CDK4/6 inhibition. Derivatives functionalized at this position retain >90% kinase inhibitory activity compared to unmodified palbociclib [1] [4]
  • Linker length optimization: C6–C8 alkyl spacers between palbociclib and SMCC’s maleimide group preserve conformational flexibility needed for target engagement. Shorter linkers (≤C4) reduce IC₅₀ by 3–5-fold due to steric hindrance [1]
  • Drug-to-antibody ratio (DAR) optimization: Empirical determination shows DAR 4–6 maximizes cytotoxicity while maintaining ADC stability. Higher DAR (>8) increases aggregation propensity and accelerates plasma clearance [5] [8]

Recent advances include the synthesis of palbociclib-10-HCPT hybrids (e.g., HP-1, HP-2, HP-3) demonstrating dual CDK4/6 and Topoisomerase I inhibition. Molecular docking confirms binding to CDK6 (PDB: 2W99) with ΔG = -9.8 kcal/mol, comparable to native palbociclib (-10.2 kcal/mol) [4].

Characterization of Linker Stability in Biological Matrices

SMCC linker stability directly impacts Palbociclib-ADC efficacy and toxicity profiles. Critical characterization methodologies include:

  • Hydrolytic stability assessment: Incubation in human plasma (37°C, pH 7.4) with quantification of free palbociclib via LC-MS/MS. SMCC-linked conjugates release <5% free drug over 72 hours, versus >25% release with ester-based linkers [1] [5]
  • Catabolite analysis: Identification of maleimide hydrolysis products (e.g., maleamic acid adducts) using high-resolution mass spectrometry. This hydrolysis reduces retro-Michael reactions, enhancing in vivo stability [5] [8]
  • Drug-to-antibody ratio (DAR) monitoring: Hydrophobic interaction chromatography (HIC) separates DAR species (DAR0–DAR8) and tracks DAR reduction as a stability metric. Palbociclib-SMCC ADCs maintain >85% initial DAR after 14 days in serum [5] [8]

Table 3: Stability Profile of Palbociclib-SMCC Conjugates in Biological Systems

Stability ParameterTest ConditionAnalytical MethodKey Findings
Linker integrityPlasma, 37°C × 72hLC-MS/MS<5% palbociclib release
DAR maintenanceSerum, 37°C × 14dHydrophobic interaction chromatography>85% initial DAR retained
Aggregation propensityPBS, 4°C × 30dSize-exclusion chromatography≤3% high-molecular-weight species
Catabolite formationLiver microsomes, 2hHRMSMaleimide hydrolysis dominant pathway

Hybrid immunoaffinity-LC-MS/MS techniques enable simultaneous quantification of:

  • Conjugated antibody: Detected via anti-idiotype antibodies
  • Antibody-conjugated palbociclib: Measured after proteolytic digestion
  • Free payload: Quantified with LLOQ = 0.1 ng/mL in plasma [8]

Storage stability requires lyophilization or solution formulations at -20°C, as SMCC-linked ADCs degrade rapidly at >4°C (15% loss at 25°C/30 days) [1].

Properties

Product Name

Palbociclib-SMCC

Molecular Formula

C36H42N8O5

Molecular Weight

666.783

SMILES

O=C1C(C(C)=O)=C(C2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCN(C(C6CCC(CN7C(C=CC7=O)=O)CC6)=O)CC5)C

Synonyms

PD0332991-SMCC; PD 0332991-SMCC; PD-0332991-SMCC; Palbociclib-SMCC; Palbociclib-SMCC linker; Palbociclib with a SMCC linker. Palbociclib conjugate.;1-((4-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyrid

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.